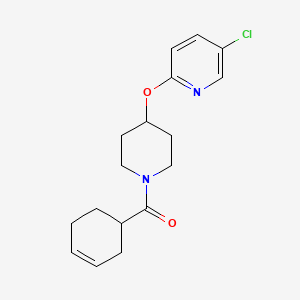

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone

Description

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone is a synthetic organic compound featuring a piperidine ring substituted at the 4-position with a 5-chloropyridinyloxy group and a cyclohex-3-en-1-yl group linked via a ketone bridge. Its molecular formula is C₁₇H₁₉ClN₂O₂, with a molecular weight of 318.8 g/mol. This structure combines aromatic (pyridine), heterocyclic (piperidine), and alicyclic (cyclohexene) components, making it a versatile scaffold for medicinal chemistry applications. The 5-chloropyridinyl group enhances electrophilic reactivity, while the cyclohexene moiety contributes to conformational flexibility .

Properties

IUPAC Name |

[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-cyclohex-3-en-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O2/c18-14-6-7-16(19-12-14)22-15-8-10-20(11-9-15)17(21)13-4-2-1-3-5-13/h1-2,6-7,12-13,15H,3-5,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRWDAAWPWFIKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone typically involves multiple steps:

Formation of the Chloropyridine Intermediate: The starting material, 5-chloropyridine, is subjected to nucleophilic substitution reactions to introduce the desired functional groups.

Piperidine Derivative Synthesis: The piperidine ring is synthesized through cyclization reactions, often involving amines and carbonyl compounds.

Coupling Reactions: The chloropyridine intermediate is coupled with the piperidine derivative using coupling reagents such as EDCI or DCC in the presence of a base.

Final Cyclohexene Addition: The cyclohexene moiety is introduced through a Michael addition or similar reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the cyclohexene moiety.

Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

Substitution: The chloropyridine ring can participate in various substitution reactions, introducing different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may serve as a probe to study enzyme interactions or receptor binding.

Medicine

Industry

In industrial applications, the compound could be used in the synthesis of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism by which (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or ion channels, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally analogous molecules:

Key Observations:

Bioactivity Modulation : The presence of electron-withdrawing groups (e.g., Cl, CF₃) on the pyridine ring enhances binding to targets like kinase enzymes or ion channels, as seen in analogs from patents .

Solubility and Lipophilicity: The cyclohexene group in the reference compound improves membrane permeability compared to purely aromatic analogs (e.g., thiophene-substituted derivative) .

Synthetic Complexity : Compounds with multiple aromatic or fluorinated substituents (e.g., ) require advanced coupling strategies, such as Suzuki-Miyaura reactions, as demonstrated in .

Physicochemical Properties

Biological Activity

The compound (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone is a synthetic organic molecule that has garnered interest for its potential biological activities, particularly in the context of diabetes and metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula

The molecular formula of the compound is .

Structure

The compound features a piperidine ring substituted with a chloropyridine moiety and a cyclohexene group, contributing to its unique biological properties.

Research indicates that compounds similar to this compound may act as GPR119 agonists . GPR119 is a G-protein-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine cells. Activation of GPR119 leads to:

- Stimulation of Insulin Secretion : This occurs in a glucose-dependent manner, which is crucial for managing blood sugar levels in diabetic patients.

- Incretin Secretion : It promotes the secretion of GLP-1 (glucagon-like peptide 1), enhancing insulin sensitivity and reducing glucagon secretion.

In Vivo Studies

Several studies have evaluated the efficacy of GPR119 agonists in rodent models:

- Acute and Chronic Models : A study demonstrated that a structurally similar compound was effective in reducing blood glucose levels in both acute and chronic settings, indicating potential for long-term diabetes management .

Case Studies

In clinical trials involving similar compounds, participants exhibited increased levels of GLP-1 following administration, suggesting improved metabolic control. For instance, a study on BMS-903452, a GPR119 agonist, showed promising results in enhancing insulin release and improving glycemic control without significant side effects .

Comparative Analysis

| Property/Activity | This compound | Similar Compounds (e.g., BMS-903452) |

|---|---|---|

| GPR119 Agonist Activity | Yes | Yes |

| Insulin Secretion | Glucose-dependent | Glucose-dependent |

| GLP-1 Secretion | Promotes | Promotes |

| Efficacy in Rodent Models | Demonstrated efficacy | Demonstrated efficacy |

| Clinical Trial Results | Pending further investigation | Positive results |

Safety and Toxicology

Preliminary assessments indicate that compounds in this class exhibit favorable safety profiles; however, comprehensive toxicological evaluations are necessary to confirm their safety for human use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.